

N-Methylphenylethanolamine: A Technical Guide to a β -Hydroxy-Phenethylamine

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Compound of Interest

Compound Name: *N*-methylphenylethanolamine

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Abstract

N-methylphenylethanolamine (N-MPE), also known by its alkaloid name Halostachine, is a naturally occurring biogenic amine classified as a β -hydroxy-phenethylamine.[1][2] Structurally related to endogenous neurotransmitters like epinephrine and to other alkaloids such as ephedrine, N-MPE has garnered interest for its biological activities.[2][3] It is found in various plant species, notably *Halostachys caspica*, and is also present as a human metabolite.[1][4] This technical guide provides a comprehensive overview of N-MPE, detailing its chemical properties, synthesis, and biological functions. It includes a compilation of quantitative data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of its primary signaling pathway and experimental workflows to serve as a resource for the scientific community.

Chemical and Physical Properties

N-methylphenylethanolamine is an aromatic compound featuring a phenethylamine backbone with a hydroxyl group on the beta-carbon and a methyl group on the terminal amine. [1] This β -hydroxy group creates a chiral center, meaning N-MPE exists as two enantiomers, (R)- and (S)-**N-methylphenylethanolamine**, or as a racemic mixture.[1][2] The naturally occurring form isolated from *Halostachys caspica* is the levorotatory (R)-enantiomer.[2] As an amine, it is a weak base and can form salts with acids, such as **N-methylphenylethanolamine** hydrochloride.[2]

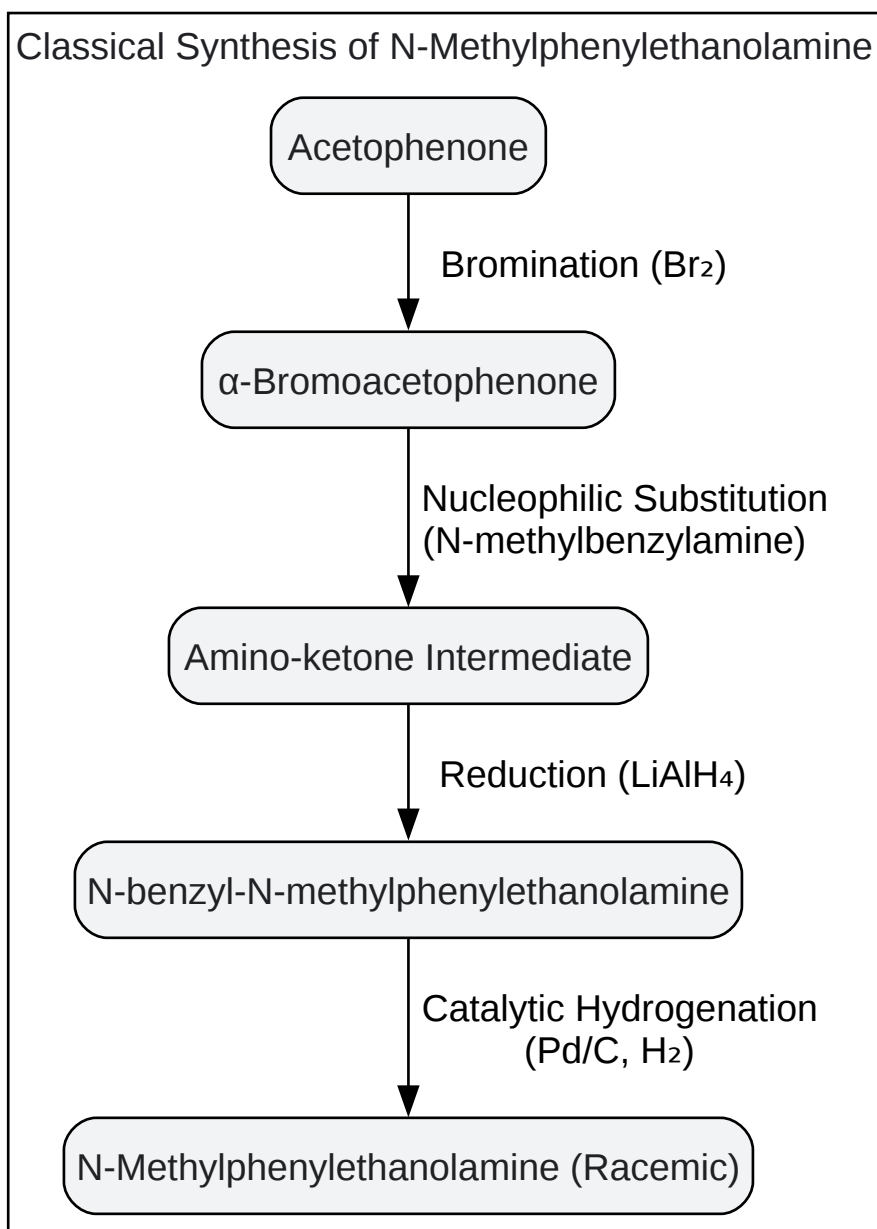
Table 1: Physicochemical Properties of **N-Methylphenylethanolamine**

Property	Value	Reference
IUPAC Name	2-(methylanino)-1-phenylethan-1-ol	[4]
Other Names	Halostachine, MPEOA	[1][4]
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	[1]
Appearance	Colorless solid	[1]
pKa (Hydrochloride salt)	9.29 (at 25°C, 10 mM)	[2]
Melting Point (Racemic HCl)	103-104 °C	[2]
Melting Point ((R)-enantiomer)	43-45 °C	[2]

Synthesis of N-Methylphenylethanolamine

Several synthetic routes for racemic N-MPE have been established. A classical and widely cited method begins with acetophenone and proceeds through a four-step sequence.[1][2]

Logical Workflow for Classical Synthesis



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Caption: Workflow of the classical synthesis of N-MPE from acetophenone.

Experimental Protocol: Classical Synthesis of Racemic N-Methylphenylethanolamine

This protocol is a representative method based on established organic chemistry principles and published synthesis outlines.[1][2]

Step 1: Bromination of Acetophenone

- In a suitable reaction vessel protected from light, dissolve acetophenone (1.0 eq) in a solvent such as glacial acetic acid or diethyl ether.
- Cool the solution in an ice bath.
- Slowly add bromine (1.0 eq) dropwise while stirring. Maintain the temperature below 10°C.
- After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of acetophenone.
- Quench the reaction by pouring it into cold water. Extract the product, α -bromoacetophenone, with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or used directly in the next step.

Step 2: Formation of the Amino-ketone

- Dissolve α -bromoacetophenone (1.0 eq) in an aprotic solvent like acetonitrile or THF.
- Add N-methylbenzylamine (2.2 eq) to the solution. The excess amine acts as both the nucleophile and a base to neutralize the HBr byproduct.
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- Once complete, filter off the N-methylbenzylamine hydrobromide salt that precipitates.
- Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
- Dry the organic layer and concentrate to yield the crude amino-ketone intermediate.

Step 3: Reduction of the Amino-ketone

- Prepare a suspension of lithium aluminum hydride (LiAlH_4) (approx. 1.5 eq) in anhydrous diethyl ether or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0°C .
- Dissolve the amino-ketone from Step 2 in anhydrous ether/THF and add it dropwise to the LiAlH_4 suspension.
- After addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours.
- Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash the filter cake with ether/THF.
- Combine the filtrates, dry the solution, and evaporate the solvent to yield the N-benzyl protected amino-alcohol.

Step 4: Catalytic Hydrogenation (De-benzylation)

- Dissolve the product from Step 3 in ethanol or methanol.
- Add a catalytic amount of palladium on charcoal (Pd/C , 5-10 wt%).
- Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).
- Stir the reaction vigorously at room temperature until hydrogen uptake ceases (usually 12-24 hours).
- Filter the mixture through Celite to remove the Pd/C catalyst.
- Remove the solvent from the filtrate under reduced pressure to yield the final product, racemic **N-methylphenylethanolamine**.
- The product can be further purified by distillation under reduced pressure or by recrystallization of its hydrochloride salt.

Biological Activity and Mechanism of Action

N-MPE exerts its biological effects through interaction with several key systems, primarily the adrenergic system and monoamine oxidase enzymes.

Adrenergic Receptor Activity

N-MPE is known to act as a partial agonist at β -adrenergic receptors, particularly the β_2 subtype.^[5] This interaction initiates a well-defined intracellular signaling cascade.

Table 2: Adrenergic Receptor and TAAR1 Activity of N-MPE and Related Compounds

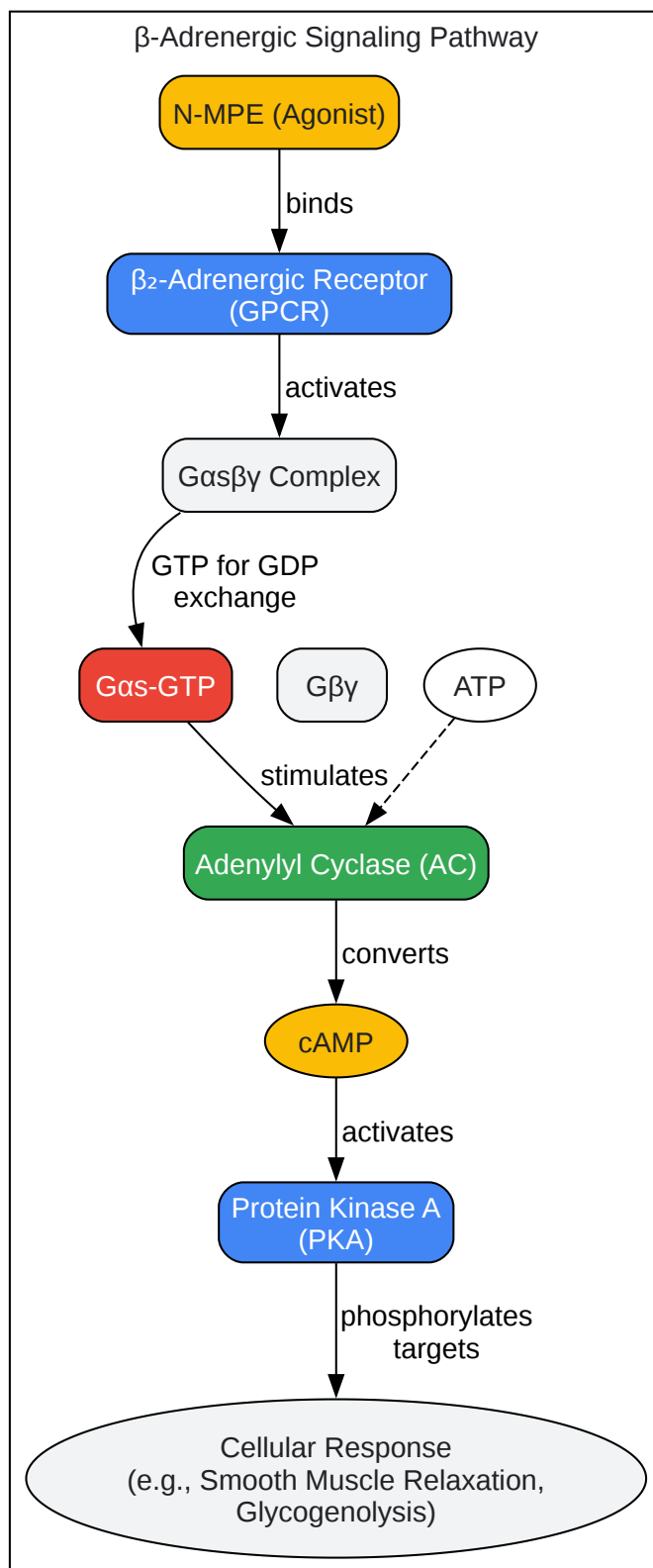
Compound	Receptor	Assay Type	Potency (EC ₅₀ or Affinity)	Efficacy (%E _{max})	Reference
N-Methylphenyl ethanolamine	β ₂ Adrenergic	Competition Binding	~1/120x affinity of Epinephrine	-	[5]
N-Methylphenyl ethanolamine	β ₂ Adrenergic	cAMP Accumulation	-	~19% of Epinephrine	[5]
Phenylethanolamine	β ₂ Adrenergic	Competition Binding	~1/400x affinity of Epinephrine	-	[6]
Phenylethanolamine (R)-	TAAR1	Functional Assay	~1800 nM	~110%	[6]
Phenylethanolamine (S)+	TAAR1	Functional Assay	~1720 nM	~105%	[6]
Epinephrine	α _{2a} Adrenergic	GTPase Activity	200 nM	-	[7]
Higenamine	β ₁ Adrenergic	Functional Assay	34 nM	105%	[8]
Isoprenaline	β Adrenergic	ICa Measurement	20.0 nM	597%	[9]

Note: A direct EC₅₀ value for N-MPE is not readily available in the cited literature, but its relative affinity and partial agonism are reported.

Signaling Pathway: β-Adrenergic Receptor Activation

Activation of β₂-adrenergic receptors by an agonist like N-MPE leads to the stimulation of a Gs protein-coupled pathway. This results in the activation of adenylyl cyclase, which converts ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein

Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.^{[1][2][10]}



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Caption: The canonical Gs-coupled β -adrenergic signaling cascade initiated by N-MPE.

Interaction with Monoamine Oxidases (MAO)

N-MPE serves as a substrate for both monoamine oxidase A (MAO-A) and B (MAO-B), which are key enzymes in the degradation of monoamines. At lower concentrations (10 μ M), it shows specificity for MAO-B, while at higher concentrations (100-1000 μ M), it is metabolized by both enzymes.[5] This interaction is crucial for its metabolic clearance and influences its duration of action.

Table 3: Kinetic Constants for N-MPE with Monoamine Oxidases

Enzyme	Substrate	K _m (μ M)	V _{max} (nM/mg protein/30 min)	Source Organism	Reference
MAO (High Affinity)	N-MPE	27.7	3.67	Rat Brain Mitochondria	[5]
MAO (Low Affinity)	N-MPE	143	7.87	Rat Brain Mitochondria	[5]

Role as a Substrate for PNMT

In endogenous biochemical pathways, N-MPE's parent compound, phenylethanolamine, is converted into N-MPE by the enzyme phenylethanolamine N-methyltransferase (PNMT).[5][6] This is the same enzyme that catalyzes the final step in epinephrine synthesis: the conversion of norepinephrine to epinephrine.[11][12] N-MPE itself can also act as a substrate for this enzyme.[1]

Experimental Protocol: PNMT Enzyme Activity Assay

This protocol describes a method to measure the activity of PNMT using N-MPE's precursor, phenylethanolamine, as a substrate, based on principles from PNMT inhibition assays.[11][13]

Assay Principle: The assay measures the rate of conversion of a substrate (e.g., phenylethanolamine or norepinephrine) to its N-methylated product by PNMT. The reaction requires the methyl donor S-adenosyl-L-methionine (SAM). The product can be quantified using methods like HPLC or ELISA.

Materials:

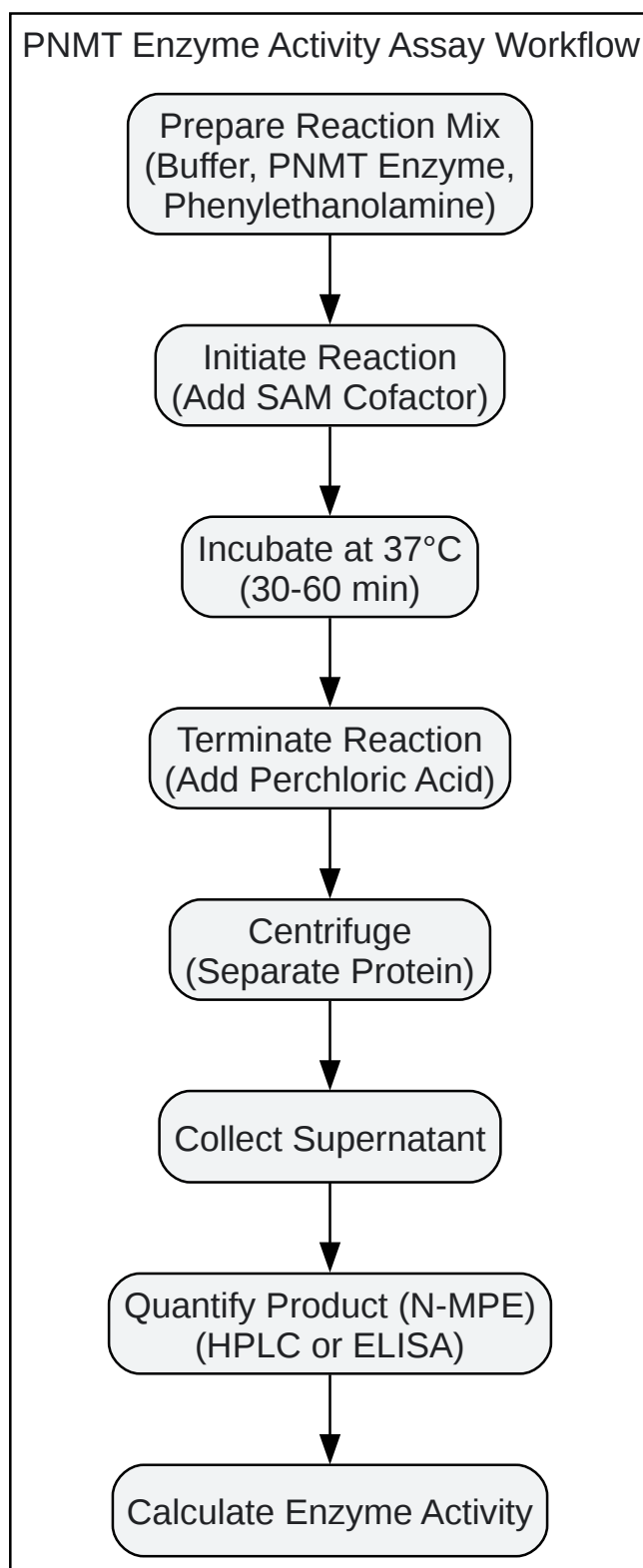
- Recombinant human PNMT (hPNMT)
- Substrate solution (e.g., 100 μ M Phenylethanolamine)
- Cofactor solution (e.g., 100 μ M S-adenosyl-L-methionine, SAM)
- Assay Buffer (e.g., 0.5 M phosphate buffer, pH 8.0)
- Stopping Solution (e.g., 0.4 M perchloric acid)
- Detection system (HPLC with electrochemical detection or specific ELISA kit)

Procedure:

- Prepare reaction mixtures in microcentrifuge tubes on ice. Each tube should contain the assay buffer.
- Add the PNMT enzyme solution to each tube. The optimal amount of enzyme should be predetermined to ensure the reaction rate is linear over the incubation time.
- Add the substrate solution (phenylethanolamine) to the tubes.
- Initiate the enzymatic reaction by adding the SAM cofactor solution.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Terminate the reaction by adding an equal volume of cold stopping solution.
- Centrifuge the tubes at $>10,000 \times g$ for 10 minutes to precipitate the enzyme and other proteins.

- Collect the supernatant for analysis.
- Quantify the amount of **N-methylphenylethanolamine** formed using a validated HPLC-ECD method or a specific ELISA kit against a standard curve.
- Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.

Workflow for PNMT Enzyme Activity Assay



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Caption: Step-by-step workflow for a typical PNMT enzymatic assay.

Pharmacokinetics and Toxicology

Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion of N-MPE. While human data is scarce, animal studies have characterized its plasma half-life.

Table 4: Pharmacokinetic and Toxicological Data for **N-Methylphenylethanolamine**

Parameter	Value	Species	Route	Reference
T _{1/2} (α-phase)	~9.7 minutes	Dog	i.v.	[5]
T _{1/2} (β-phase)	~56.4 minutes	Dog	i.v.	[5]
Plasma Half-life	~1 hour	Dog	i.v.	[5]
LD ₅₀	44 mg/kg (HCl salt)	Mouse	i.v.	[5]
LD ₅₀	~140 mg/kg (HCl salt)	Mouse	i.p.	[5]
Minimum Lethal Dose	100 mg/kg	Rabbit	i.v.	[5]

Conclusion

N-methylphenylethanolamine is a β-hydroxy-phenethylamine with significant biological activity, primarily as a partial agonist of β-adrenergic receptors and as a substrate for PNMT and MAO enzymes. Its structural similarity to key catecholamines provides a basis for its stimulant and potential therapeutic properties. The provided synthesis protocols, quantitative activity data, and pathway diagrams offer a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development. Further investigation is warranted to fully elucidate its pharmacological profile, particularly in human subjects, and to explore its potential as a lead compound for novel therapeutics.

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